

Introduction: The Strategic Role of Isotopic Labeling in Modern Research

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Compound of Interest

Compound Name: **4-Butylaniline-d15**

Cat. No.: **B12394459**

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In the landscape of pharmaceutical research and development, precision and accuracy are paramount. The use of stable isotope-labeled (SIL) compounds has become an indispensable tool for achieving this rigor, particularly in bioanalysis and metabolic studies. **4-Butylaniline-d15**, the deuterated isotopologue of 4-butyylaniline, exemplifies a critical reagent that empowers researchers to overcome common analytical challenges. The substitution of hydrogen with its heavier, stable isotope, deuterium, at fifteen positions confers a distinct mass signature without significantly altering the molecule's chemical properties. This subtle modification is the key to its utility.

The primary value of deuteration lies in the Kinetic Isotope Effect (KIE), where the stronger carbon-deuterium (C-D) bond can slow metabolic processes at the site of labeling, and its application as a near-perfect internal standard for mass spectrometry-based quantification.[\[1\]](#) [\[2\]](#)[\[3\]](#) This guide provides a comprehensive technical overview of 4-n-Butylaniline-d15, from its commercial sourcing and essential quality control procedures to its principal applications in the laboratory.

Part 1: Commercial Sourcing and Procurement

4-n-Butylaniline-d15 is a specialized chemical available from a select number of suppliers that focus on stable isotopes and research chemicals. Procurement of this compound is the foundational step for any research protocol involving its use.

Key Commercial Suppliers

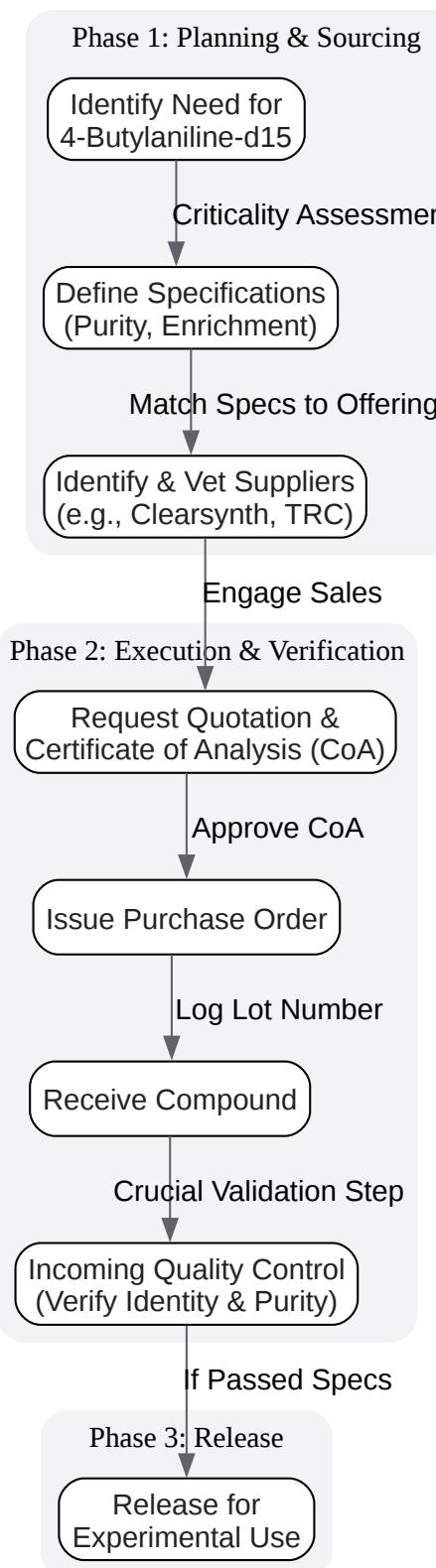
Several chemical suppliers list 4-n-Butylaniline-d15 in their catalogs. While availability can fluctuate, the following companies are established sources for this and other deuterated compounds.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight	Isotopic Enrichment
Clearsynth	4-n-Butylaniline-d15	1219794-89-4	C ₁₀ D ₁₅ N	164.33	Not specified, typically ≥98%
CymitQuimica	4-n-Butylaniline-d15	1219794-89-4	C ₁₀ D ₁₅ N	164.33	Not specified, typically ≥98%
TRC (Toronto Research Chemicals)	4-n-Butylaniline-d15	1219794-89-4	C ₁₀ D ₁₅ N	164.33	Not specified, typically ≥98%
CDN Isotopes	4-tert-Butylaniline-d15*	1219794-71-4	(CD ₃) ₃ CC ₆ D ₄ ND ₂	164.33	98 atom % D

*Note: CDN Isotopes provides the isomeric 4-tert-Butylaniline-d15. Researchers must ensure they are purchasing the correct isomer for their application.[\[4\]](#)[\[5\]](#)

Procurement Workflow: A Self-Validating Approach

The process of acquiring a critical reagent like **4-Butylaniline-d15** should be treated as the first step of the experiment itself. A robust procurement workflow ensures that the material received is appropriate and of verifiable quality.



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Figure 1: A structured workflow for procuring and validating **4-Butylaniline-d15**.

Part 2: Physicochemical Data and Analytical Characterization

Upon receipt, the identity, purity, and isotopic enrichment of **4-Butylaniline-d15** must be independently verified. This step is non-negotiable for ensuring the integrity of subsequent experimental data, especially in regulated environments.

Comparative Physicochemical Properties

Property	4-n-Butylaniline (Unlabeled)	4-n-Butylaniline-d15 (Labeled)
CAS Number	104-13-2[6][7][8]	1219794-89-4[9][10]
Molecular Formula	C ₁₀ H ₁₅ N[6][7]	C ₁₀ D ₁₅ N[9][10]
Molecular Weight	149.24 g/mol [6][8]	164.33 g/mol [4][10]
Synonyms	p-Butylaniline, 4-Butylbenzenamine[6][10]	4-Butylaniline-D15, p-Butylaniline-d15[10]

Protocol: GC-MS for Identity and Purity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive method for confirming the molecular weight and assessing the chemical purity of volatile compounds like **4-Butylaniline-d15**.[11]

Objective: To confirm the molecular weight of **4-Butylaniline-d15** and determine its purity by calculating the peak area percentage.

Materials:

- **4-Butylaniline-d15** sample
- Methanol or Dichloromethane (GC grade)
- GC-MS instrument with an electron ionization (EI) source

Methodology:

- Sample Preparation: Prepare a 1 mg/mL solution of the **4-Butylaniline-d15** sample in methanol or dichloromethane.
- GC Conditions:
 - Column: Standard non-polar column (e.g., DB-5ms or equivalent).
 - Injector Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
 - Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[11]
- MS Conditions:
 - Ion Source Temperature: 230 °C.
 - MS Transfer Line Temperature: 280 °C.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from 50 to 500 amu.[11]
- Data Analysis:
 - Identify the peak corresponding to **4-Butylaniline-d15** in the total ion chromatogram (TIC).
 - Examine the mass spectrum for that peak. The molecular ion (M^+) should be observed at m/z 164. The unlabeled counterpart would appear at m/z 149.
 - Calculate purity based on the relative area of the main peak in the TIC.
 - Assess isotopic enrichment by examining the relative intensities of the ions from m/z 149 to 164.

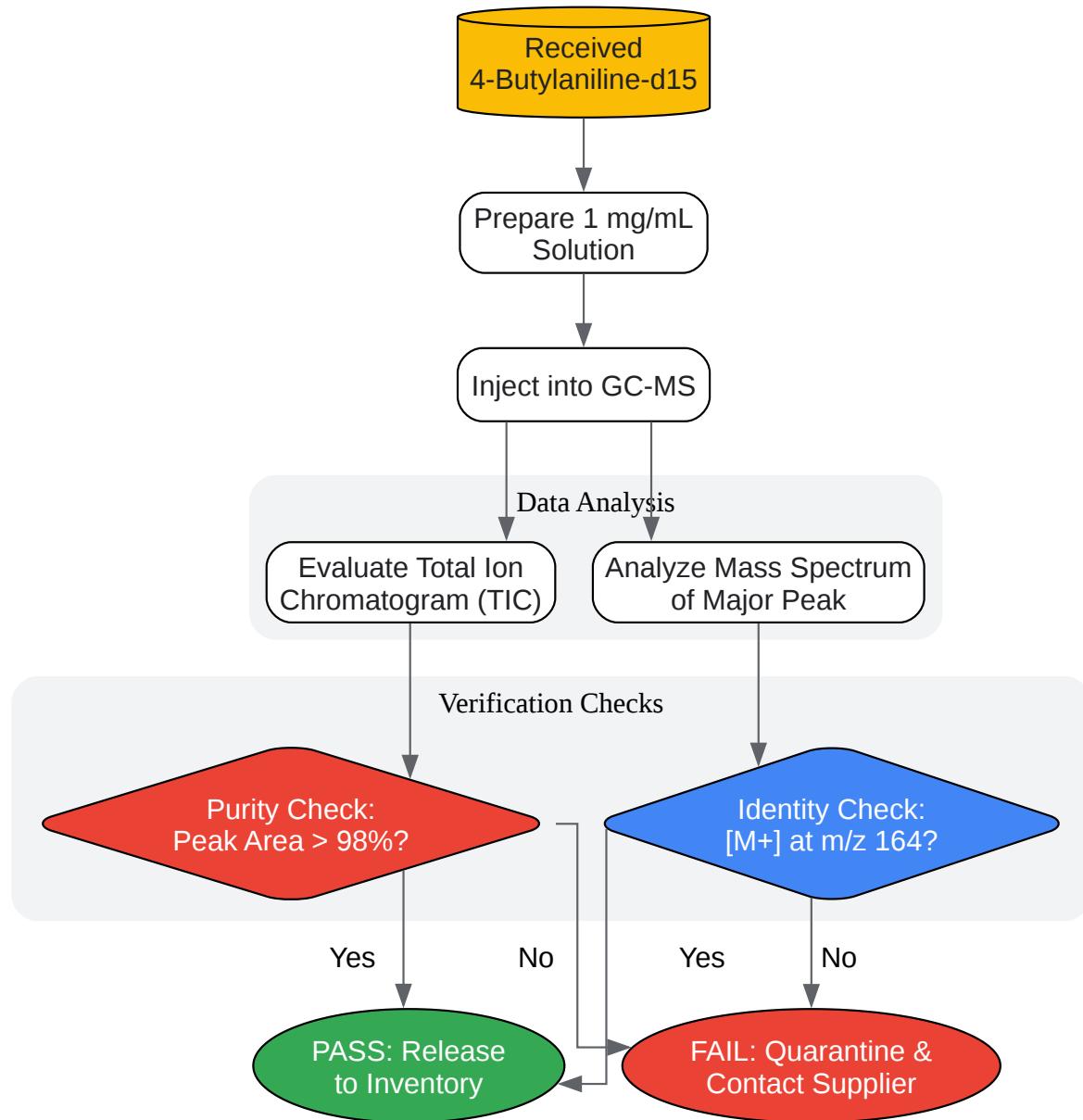
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Figure 2: Analytical quality control workflow for incoming deuterated standards.

Part 3: Core Applications in Drug Development

The utility of **4-Butylaniline-d15** stems from its ability to serve as a reliable analytical tool, primarily as an internal standard in quantitative bioanalysis.

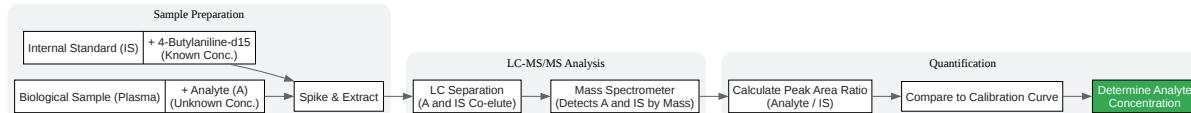
The Gold Standard: Internal Standard in LC-MS/MS

In drug development, accurately measuring the concentration of a drug or metabolite in a biological matrix (e.g., plasma, urine) is crucial for pharmacokinetic and toxicokinetic studies. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred platform for this.

The Causality: Biological samples are complex matrices that can interfere with the ionization of the target analyte, a phenomenon known as the "matrix effect." This can suppress or enhance the signal, leading to inaccurate quantification. A stable isotope-labeled internal standard (SIL-IS) like **4-Butylaniline-d15** is the ideal solution because:

- **Co-elution:** It is chemically identical to the unlabeled analyte and therefore co-elutes during chromatography.
- **Identical Ionization:** It experiences the exact same ionization suppression or enhancement as the analyte.
- **Mass Differentiation:** It is easily distinguished from the analyte by the mass spectrometer due to its higher mass.

By adding a known concentration of **4-Butylaniline-d15** to every sample, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio remains constant even if sample-to-sample variations in matrix effects occur, ensuring accurate and precise results.[\[12\]](#)



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Figure 3: Workflow demonstrating the principle of using a SIL-IS in quantitative LC-MS/MS.

Protocol: Preparation of Calibration Standards for LC-MS/MS

Objective: To prepare a set of calibration standards and quality control (QC) samples for quantifying 4-butylaniline in a biological matrix using **4-Butylaniline-d15** as an internal standard.

Materials:

- 4-Butylaniline (analyte) certified reference standard
- **4-Butylaniline-d15** (internal standard)
- Control biological matrix (e.g., blank human plasma)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic Acid

Methodology:

- Stock Solutions:

- Prepare a 1 mg/mL primary stock solution of 4-butyylaniline in methanol.
- Prepare a 1 mg/mL primary stock solution of **4-Butylaniline-d15** in methanol.
- Working Solutions:
 - From the analyte stock, create a series of working solutions by serial dilution to cover the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL).
 - Prepare an internal standard (IS) working solution at a fixed concentration (e.g., 100 ng/mL).
- Spiking Standards:
 - For each calibration level, spike a small volume (e.g., 10 µL) of the corresponding analyte working solution into a fixed volume of the blank biological matrix (e.g., 190 µL). This creates the calibration curve samples.
- Sample Preparation (Protein Precipitation):
 - To 100 µL of each calibration standard, QC sample, or unknown sample, add 20 µL of the IS working solution (100 ng/mL).
 - Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
 - Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
- Analysis:
 - Transfer the supernatant to an autosampler vial.
 - Inject into the LC-MS/MS system and acquire data.
 - Construct the calibration curve by plotting the peak area ratio (Analyte/IS) against the analyte concentration and applying a linear regression.

Part 4: Storage, Handling, and Safety

Proper handling and storage are crucial for maintaining the integrity of **4-Butylaniline-d15**.

- Storage: The compound should be stored at room temperature in a tightly sealed container, protected from light and air.[4][5] Many anilines are sensitive to air and light, which can cause degradation.
- Stability: While generally stable, long-term storage (e.g., over three years) may warrant a re-analysis of chemical purity before use.[4][5]
- Safety: 4-Butylaniline is classified as a dangerous good for transport.[8] Users must consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on toxicity, handling precautions (e.g., use of personal protective equipment), and disposal.

Conclusion

4-n-Butylaniline-d15 is a high-value research chemical whose commercial availability empowers scientists to perform robust and accurate quantitative bioanalysis. Its role as a stable isotope-labeled internal standard is central to modern drug metabolism and pharmacokinetic studies. By following a diligent procurement process, performing rigorous incoming quality control, and applying sound analytical principles, researchers can leverage this tool to generate high-quality, reproducible data, thereby accelerating the drug development pipeline.

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